

Unveiling the Solid-State Architecture of 9-Anthracenemethanol: A Technical Guide

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For Immediate Release

Palo Alto, CA – A comprehensive technical guide detailing the crystal structure of **9-Anthracenemethanol** (C₁₅H₁₂O) is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the molecule's three-dimensional arrangement in the solid state, supported by crystallographic data and detailed experimental protocols.

9-Anthracenemethanol, a derivative of the polycyclic aromatic hydrocarbon anthracene, is a valuable building block in organic synthesis and materials science.[1] Its fluorescent properties make it a subject of interest for the development of novel photoactive materials.[2] Understanding its crystal structure is paramount for predicting its solid-state properties and for the rational design of new materials.

The crystallographic data for **9-Anthracenemethanol** is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 971760.[3] The following tables summarize the key quantitative data obtained from single-crystal X-ray diffraction studies.

Crystallographic Data Summary

Table 1: Crystal Data and Structure Refinement for 9-Anthracenemethanol



Parameter	Value
Empirical Formula	C15H12O
Formula Weight	208.25 g/mol
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P21/c
Unit Cell Dimensions	
a	10.938(2) Å
b	5.5910(11) Å
С	17.513(4) Å
α	90 °
β	94.17(3) °
У	90 °
Volume	1067.3(4) Å ³
Z	4
Calculated Density	1.295 Mg/m³
Absorption Coefficient	0.080 mm ⁻¹
F(000)	440
Data Collection	
Crystal Size	0.25 x 0.20 x 0.15 mm ³
Theta range for data collection	2.45 to 27.50 °
Index ranges	-14 ≤ h ≤ 14, -7 ≤ k ≤ 7, -22 ≤ l ≤ 22
Reflections collected	9364



Independent reflections	2443 [R(int) = 0.0455]
Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	2443 / 0 / 146
Goodness-of-fit on F ²	1.043
Final R indices [I > 2sigma(I)]	R1 = 0.0418, wR2 = 0.1093
R indices (all data)	R1 = 0.0576, wR2 = 0.1207
Largest diff. peak and hole	0.185 and -0.191 e.Å ⁻³

Table 2: Selected Bond Lengths (Å) for 9-Anthracenemethanol

Bond	Length (Å)
O(1)-C(15)	1.428(2)
C(9)-C(15)	1.513(2)
C(9)-C(9A)	1.431(2)
C(9)-C(8A)	1.432(2)
C(1)-C(2)	1.359(3)
C(3)-C(4)	1.360(3)

Table 3: Selected Bond Angles (°) for **9-Anthracenemethanol**



Atoms	Angle (°)
O(1)-C(15)-C(9)	112.48(14)
C(9A)-C(9)-C(8A)	118.67(14)
C(9A)-C(9)-C(15)	120.44(14)
C(8A)-C(9)-C(15)	120.89(14)
C(1)-C(9A)-C(9)	121.78(16)
C(4)-C(4A)-C(10A)	120.55(17)

Experimental Protocols

The determination of the crystal structure of **9-Anthracenemethanol** involved the following key steps:

Synthesis and Crystallization

9-Anthracenemethanol can be synthesized by the reduction of 9-anthracenecarboxaldehyde. [1][4] A common laboratory-scale synthesis involves the use of a reducing agent such as sodium borohydride in an alcoholic solvent.[4]

- Procedure: 9-anthracenecarboxaldehyde is dissolved in a suitable solvent (e.g., ethanol).
 Sodium borohydride is added portion-wise to the solution while stirring. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then dried and the solvent is evaporated to yield the crude product.
- Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the purified **9-Anthracenemethanol** in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).

Single-Crystal X-ray Diffraction

The definitive three-dimensional structure was elucidated using single-crystal X-ray diffraction.

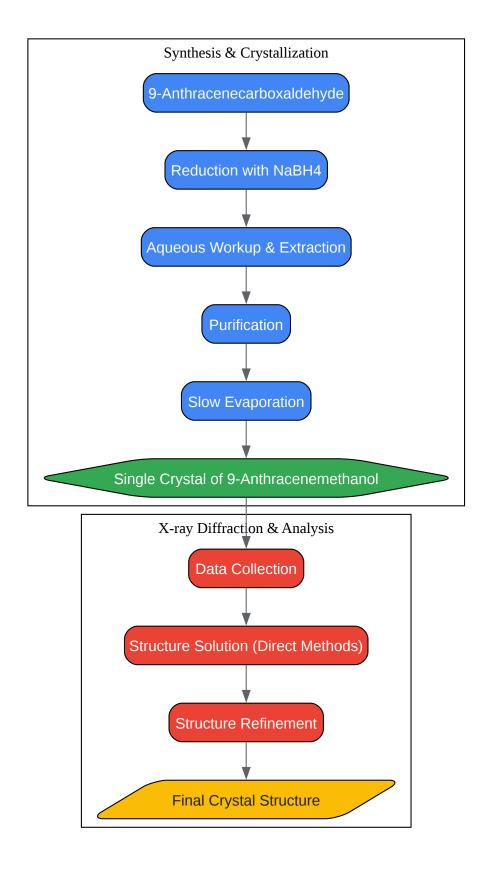


- Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature (293 K) using Mo Kα radiation.
- Structure Solution and Refinement: The structure was solved by direct methods and refined
 by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically.
 Hydrogen atoms were placed in geometrically calculated positions and refined using a riding
 model.

Visualizations

To aid in the understanding of the experimental workflow and the molecular structure, the following diagrams are provided.





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Experimental workflow for the crystal structure determination of **9-Anthracenemethanol**.



Molecular Structure of 9-Anthracenemethanol

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Molecular structure of 9-Anthracenemethanol.

This technical guide provides a foundational understanding of the solid-state structure of **9-Anthracenemethanol**, offering valuable data and procedural insights for the scientific community. The detailed crystallographic information is essential for computational modeling, materials design, and understanding intermolecular interactions that govern the properties of this important compound.

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